Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI)

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI), also referred to as N-(4-methyl-1,3-benzothiazol-2-yl)propanamide, is a synthetic small-molecule benzothiazole amide with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol. It features a 4-methyl-substituted benzothiazole core linked via an amide bond to a propionyl side chain.

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 313251-71-7
Cat. No. B2561896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, N-(4-methyl-2-benzothiazolyl)- (9CI)
CAS313251-71-7
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESCCC(=O)NC1=NC2=C(C=CC=C2S1)C
InChIInChI=1S/C11H12N2OS/c1-3-9(14)12-11-13-10-7(2)5-4-6-8(10)15-11/h4-6H,3H2,1-2H3,(H,12,13,14)
InChIKeyKXUFVSRXJGHXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) CAS 313251-71-7: Chemical Identity and Physicochemical Profile


Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI), also referred to as N-(4-methyl-1,3-benzothiazol-2-yl)propanamide, is a synthetic small-molecule benzothiazole amide with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . It features a 4-methyl-substituted benzothiazole core linked via an amide bond to a propionyl side chain. Computed physicochemical properties include a topological polar surface area (PSA) of 73.72 Ų and a consensus LogP of 3.60, placing it within favorable drug-like chemical space . The compound belongs to the broader class of 2-aminobenzothiazole amides, a scaffold recognized for its synthetic tractability and potential for diverse biological activity [1]. The unadorned propanamide chain distinguishes it structurally from bulkier analogs in the patent and research literature, offering a compact reference point for systematic structure-activity relationship (SAR) investigations.

Why N-(4-methyl-2-benzothiazolyl)-Propanamide Cannot Be Directly Substituted by Other Benzothiazole Amides


Within the benzothiazole amide class, minor variations in the 2-acyl substituent profoundly alter biological target engagement, metabolic stability, and physicochemical properties. The propanamide chain (propionyl) provides a specific balance of lipophilicity (LogP 3.60) and steric bulk that is distinct from both shorter (acetyl) and longer (butyryl, phenylpropanoyl) homologs . For instance, the acetyl analog N-(4-methyl-1,3-benzothiazol-2-yl)acetamide (MW 206.27) is reported to exhibit broad antimicrobial activity, whereas extending the acyl chain to a 3-phenylpropanamide (as in Compound 2b) yields potent PPARα antagonism with IC50 values in the low micromolar range [1][2]. These divergent activity profiles demonstrate that the acyl chain is not a passive structural feature but a critical pharmacophoric element. Generic substitution of the propanamide with other acyl chains—or with a sulfonamide linker such as in N-(4-methyl-2-benzothiazolyl)-benzenesulfonamide—is therefore highly likely to produce a different biological fingerprint, compromising experimental reproducibility and confounding SAR interpretation [3].

Quantitative Differentiation Evidence for Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) Against Closest Analogs


Molecular Minimalism vs. Complex Benzothiazole Amides: A Scaffold Compactness Advantage

The target compound (MW 220.29) is significantly smaller than the majority of biologically annotated benzothiazole amides in the patent literature. For example, Compound 2b (a 3-phenylpropanamide benzothiazole) has a molecular weight exceeding 300 Da, and substituted propanamides in nuclease inhibitor patent US11453663 typically exceed 350 Da [1][2]. This compactness translates to lower lipophilicity (cLogP 3.60 versus predicted cLogP >4.5 for 2b), potentially reducing off-target binding and improving aqueous solubility, a key parameter for assay compatibility .

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Propanamide vs. Acetamide Linker: Impact on Lipophilicity and Metabolic Stability

The replacement of the acetyl group (methyl amide) with a propionyl group (ethyl amide) extends the acyl chain by one methylene unit, increasing the computed LogP from approximately 3.0 (predicted for N-(4-methylbenzothiazol-2-yl)acetamide) to 3.60 for the target compound . While direct comparative metabolic stability data are not available for this specific pair, class-level SAR studies on benzothiazole amides indicate that the propanamide linker provides a distinct balance between metabolic liability and target affinity compared to acetamide or butyramide analogs [1]. The propanamide chain may resist rapid amidase-mediated hydrolysis more effectively than the acetyl analog, while avoiding the excessive lipophilicity penalty of longer chains.

Metabolic Stability Physicochemical Profiling SAR Studies

PPARα Antagonist Context: Positioned as a Minimalist Comparator to Compound 2b

Compound 2b, a 3-phenylpropanamide benzothiazole, is a characterized PPARα antagonist with an IC50 of 1.2 ± 0.1 μM and >90% inhibition of viability in PTJ64 and PTJ64i paraganglioma cell lines [1]. The target compound represents the minimally elaborated propanamide scaffold from which 2b is derived. As such, it serves as a critical negative control or baseline for quantifying the contribution of the 3-phenyl substituent to PPARα binding and cellular anti-proliferative effects. The benchmark PPARα antagonist GW6471 exhibits an IC50 of 0.24 μM, providing an upper bound for potency expectations . Any activity observed with the target compound—expected to be significantly lower than 2b's—directly quantifies the pharmacophoric contribution of the distal phenyl ring in the context of paraganglioma cytotoxicity.

PPARα Antagonism Cancer Metabolism Paraganglioma

Claimed Anti-Proliferative and Differentiation-Inducing Activity in Patent Literature

A patent excerpt accessible via the WebDataCommons archive describes this compound as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' suggesting utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1][2]. While specific IC50 values or cell lines are not disclosed in the accessible fragment, this functional annotation is not universally claimed for all benzothiazole amides and represents a potentially differentiating biological fingerprint. In contrast, closely related sulfonamide analogs (e.g., N-(4-methyl-2-benzothiazolyl)-benzenesulfonamide) are primarily annotated for enzyme inhibition (e.g., lysosomal acid glucosylceramidase) rather than differentiation-inducing activity [3].

Anti-Cancer Agent Cell Differentiation Psoriasis

Key Research and Procurement Application Scenarios for Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI)


SAR Probe for Quantifying the Contribution of the 3-Phenyl Substituent in PPARα Antagonist Lead Optimization

Procure this compound as the minimally elaborated baseline scaffold alongside Compound 2b (3-phenylpropanamide benzothiazole). Comparative testing in a PPARα transactivation assay will directly quantify the potency gain conferred by the distal phenyl ring. An observed ΔIC50 >10-fold validates the phenyl group as a critical pharmacophoric element, as suggested by the class-level SAR from Ammazzalorso et al. (2020) [1]. This systematic approach enables data-driven go/no-go decisions on further phenyl ring modifications. [1]

Negative Control in Cellular Anti-Proliferation Assays for Paraganglioma and Colorectal Cancer Models

Use this compound as a matched negative control in cell viability assays (e.g., MTT or colony formation) using PTJ64, PTJ64i, or colorectal cancer cell lines overexpressing PPARα. Because it lacks the 3-phenyl extension of Compound 2b (which achieves >90% viability inhibition), it is expected to exhibit substantially reduced anti-proliferative activity [1]. Any residual activity observed can be attributed to the core benzothiazole-propanamide scaffold, enabling deconvolution of scaffold-driven vs. substituent-driven cytotoxicity. [1]

Investigation of Cell Differentiation Pathways in Monocyte/Macrophage Lineage Models

Leverage the patent-claimed differentiation-inducing activity—proliferation arrest of undifferentiated cells and induction of monocyte differentiation—to design in vitro experiments probing the mechanism of action in leukemia or psoriasis-relevant cell models [2][3]. Because this functional annotation distinguishes it from closely related sulfonamide analogs (which primarily act as enzyme inhibitors), this compound may serve as a unique chemical probe for studying PPAR-independent or PPAR-dependent differentiation pathways. [2][3]

Fragment-Based Drug Design Starting Point for Benzothiazole-Derived Therapeutics

With a molecular weight of only 220.29 Da and favorable physicochemical properties (cLogP 3.60, PSA 73.72 Ų), this compound is an excellent fragment-sized starting point for fragment-based drug design (FBDD) campaigns . Its compactness allows efficient structural elaboration at multiple vectors (the 4-methyl position, the benzothiazole ring, and the propanamide chain) while monitoring ligand efficiency metrics, avoiding the molecular property inflation common with larger, pre-optimized analogs.

Quote Request

Request a Quote for Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.